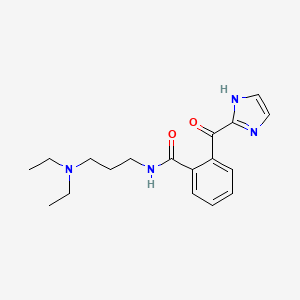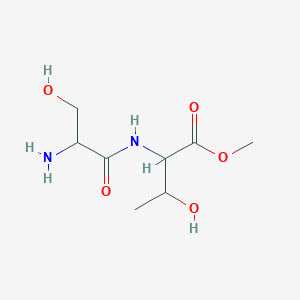![molecular formula C6H4BF4NO2 B12933751 [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/no-structure.png)
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 6th position of the pyridine ring, along with a boronic acid group at the 3rd position. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-fluorinated pyridine ring. One common method is the borylation of 5-fluoro-6-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands. Its unique structural features allow for the design of molecules with high specificity and potency.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to introduce fluorine atoms into organic molecules enhances the stability and bioavailability of the resulting compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-Pyridinylboronic Acid: Lacks the fluorine and trifluoromethyl groups, making it less reactive in certain reactions.
6-Fluoro-3-pyridinylboronic Acid: Contains a single fluorine atom, offering different reactivity and selectivity compared to [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid.
Trifluoromethylpyridine: Lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling but still valuable in other synthetic applications.
Uniqueness: The combination of a boronic acid group with both fluorine and trifluoromethyl substituents makes this compound a highly versatile and reactive compound. Its unique structural features allow for a wide range of chemical transformations and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H4BF4NO2 |
|---|---|
Poids moléculaire |
208.91 g/mol |
Nom IUPAC |
[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H |
Clé InChI |
FIJNSXOMCNJYRC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C(F)(F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


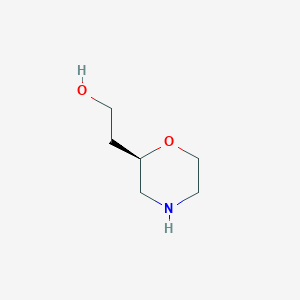
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
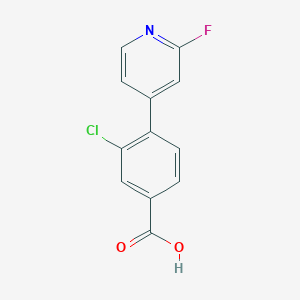
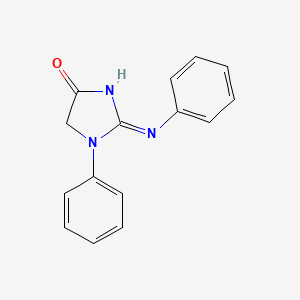
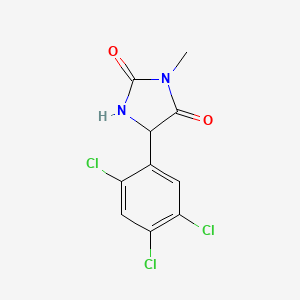
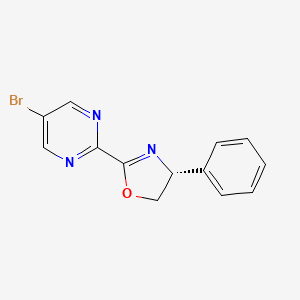

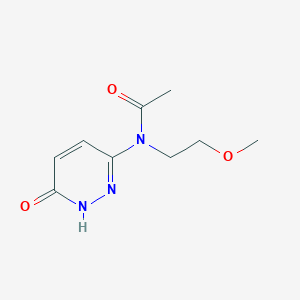
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
